![molecular formula C23H23N3O6S B5195764 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)
4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DASB, which is an abbreviation for [11C] DASB, a radioligand used in positron emission tomography (PET) imaging of serotonin transporters in the brain.
Mechanism of Action
The mechanism of action of 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves its binding to serotonin transporters in the brain. Once bound, it inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have various effects on the brain, including mood regulation, appetite control, and sleep regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide are primarily related to its effects on serotonin levels in the brain. As mentioned earlier, it inhibits the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have various effects on the brain, such as improving mood, reducing anxiety, and improving sleep quality.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments is its high selectivity for serotonin transporters. This selectivity allows for accurate and reliable imaging of serotonin transporters in the brain. However, one of the limitations of using this compound is its short half-life, which limits the time window for imaging.
Future Directions
There are several future directions for research involving 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. One direction is the development of new PET imaging agents that can target other neurotransmitter systems in the brain. Another direction is the investigation of the role of serotonin transporters in various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is a need for the development of new drugs that can modulate the activity of serotonin transporters for the treatment of these disorders.
Synthesis Methods
The synthesis of 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves several steps. The first step is the synthesis of 2,5-dimethoxyphenylacetonitrile, which is then reacted with phenylsulfonyl chloride to form 2,5-dimethoxyphenylsulfonyl chloride. The next step involves the reaction of this compound with glycine to form N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine. Finally, the compound is reacted with benzoyl chloride to form 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide.
Scientific Research Applications
4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has several scientific research applications. One of the most significant applications is in PET imaging of serotonin transporters in the brain. PET imaging is a non-invasive technique that allows researchers to visualize the distribution and density of specific molecules in the body. In the case of 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, it binds to serotonin transporters, which are responsible for the uptake of serotonin from the synaptic cleft into the presynaptic neuron. By imaging the distribution and density of serotonin transporters in the brain, researchers can gain insights into the pathophysiology of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-31-18-12-13-21(32-2)20(14-18)26(33(29,30)19-6-4-3-5-7-19)15-22(27)25-17-10-8-16(9-11-17)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNUUDWSXBTSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.